molecular formula C8H9NO B1587766 Indoline-4-ol CAS No. 85926-99-4

Indoline-4-ol

Cat. No.: B1587766
CAS No.: 85926-99-4
M. Wt: 135.16 g/mol
InChI Key: OWWAUBQOFLVUMS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Indoline-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, this compound derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . In oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage, some this compound derivatives significantly elevated the cell survival rate .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, some this compound derivatives exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, some this compound derivatives can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in middle cerebral artery occlusion (MCAO) rat model .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins

Chemical Reactions Analysis

Indoline-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens, nitrating agents.

Major Products:

    Oxidation: Indole derivatives.

    Reduction: Dihydroindoline derivatives.

    Substitution: Substituted indoline derivatives.

Properties

IUPAC Name

2,3-dihydro-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWAUBQOFLVUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235249
Record name Indoline-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85926-99-4
Record name 4-Hydroxyindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85926-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoline-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085926994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoline-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indoline-4-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.763
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Synthesis routes and methods

Procedure details

A solution of 4-hydroxyindole (6.66 g, 50 mmol) in acetic acid (250 mL) was treated with NaBH3CN (9.42 g, 150 mmol) over 0.5 h, keeping the temperature at <15 C. The mixture was then stirred at room temperature for 1 h and water (5 mL) was added and the solvent evaporated. The residue was dissolved in EtOAc (150 mL) and washed with saturated aq. NaHCO3 and brine, dried and evaporated to give 4-hydroxyindoline as pale crystals (6.76 g. 100%); 1H NMR (δ, CDCl3 DMSO-d6): 6.82 (1H, t, J=8 Hz), 6.20 (1H, d, J=8 Hz), 6.16 (1H, d, J=8 Hz), 3.52 (2H, t, J=8 Hz) and 2.90 (2H, d, J=8 Hz). The crude indoline was dissolved in a mixture of acetic acid (50 mL) and acetic anhydride (50 mL) and heated under reflux for 1 h. The solution was diluted with water (10 mL) and the solvents evaporated. The residue was dissolved in EtOAc (150 mL) and washed with saturated aq. NaHCO3 and brine, dried and evaporated to give 4-acetoxy-1-acetylindoline as pale crystals (9.01 g, 82%), NMR (δ, 90 MHz): 8.07 (1H, d, J=8 Hz), 7.19 (1H, t, J=8 Hz), 6.72 (1H, d, J=8 Hz), 4.05 (2H, t, J=8 Hz), 3.03 (2H, t, J=8 Hz) 2.28 (3H, s) and 2.19 (3H, s).
Quantity
6.66 g
Type
reactant
Reaction Step One
Quantity
9.42 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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